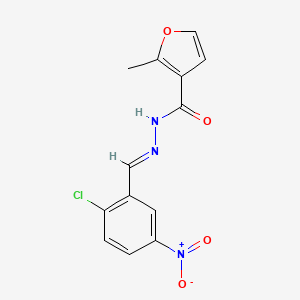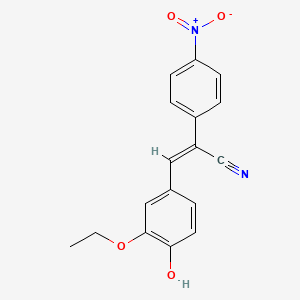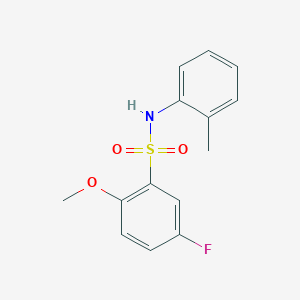
N'-(2-chloro-5-nitrobenzylidene)-2-methyl-3-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N'-(2-chloro-5-nitrobenzylidene)-2-methyl-3-furohydrazide" is a compound that belongs to the class of hydrazones, characterized by the presence of a hydrazone group (–NHN=CH–). Hydrazones are known for their diverse chemical properties and applications in various fields, including as precursors for the synthesis of heterocyclic compounds, ligands in coordination chemistry, and as potential pharmacophores in medicinal chemistry. The specific compound is synthesized from the condensation of 2-methyl-3-furohydrazide with 2-chloro-5-nitrobenzaldehyde.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of hydrazones, including "N'-(2-chloro-5-nitrobenzylidene)-2-methyl-3-furohydrazide," is characterized by the presence of a conjugated system involving the nitrogen of the hydrazone group and the adjacent carbonyl or aromatic system. This conjugation contributes to the stability and reactivity of the compound. X-ray crystallography has been utilized to determine the precise molecular structure, revealing the spatial arrangement of atoms and the geometry around the hydrazone linkage (Lei et al., 2011).
Chemical Reactions and Properties
"N'-(2-chloro-5-nitrobenzylidene)-2-methyl-3-furohydrazide" can undergo various chemical reactions characteristic of hydrazones. These reactions include nucleophilic addition reactions at the carbonyl carbon, rearrangements, and cyclization reactions leading to the formation of heterocyclic compounds. The nitro group in the compound may also undergo reduction to the corresponding amino derivative, offering a pathway to further functionalize the molecule (Sriram et al., 2010).
Physical Properties Analysis
The physical properties of "N'-(2-chloro-5-nitrobenzylidene)-2-methyl-3-furohydrazide," such as melting point, solubility, and crystallinity, can be influenced by the nature of the substituents on the aromatic ring and the hydrazone moiety. These properties are crucial for determining the conditions under which the compound can be handled, stored, and used in further reactions or applications.
Chemical Properties Analysis
The chemical properties of hydrazones, including this compound, are significantly influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. The nitro group is a strong electron-withdrawing group that can affect the reactivity of the hydrazone linkage, potentially making the compound more reactive towards nucleophilic attack. Additionally, the presence of the chloro group can influence the electronic distribution within the molecule, affecting its chemical behavior (Han, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c1-8-11(4-5-21-8)13(18)16-15-7-9-6-10(17(19)20)2-3-12(9)14/h2-7H,1H3,(H,16,18)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEKVTYPVNDMPJ-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thiophenecarbaldehyde](/img/structure/B5614329.png)

![2-phenoxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5614352.png)
![(4aR*,7aS*)-N,N-dimethyl-4-(3-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5614355.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614361.png)


![1-[(dimethylamino)sulfonyl]-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5614379.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5614392.png)
![2-(8-benzyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(tert-butyl)acetamide](/img/structure/B5614395.png)

![1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5614426.png)
![4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5614430.png)
